9-b-D-arabinofuranosyl-6-chloro-9H-Purine

Description

The exact mass of the compound 9-b-D-arabinofuranosyl-6-chloro-9H-Purine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 407185. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 9-b-D-arabinofuranosyl-6-chloro-9H-Purine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-b-D-arabinofuranosyl-6-chloro-9H-Purine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(6-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN4O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHRJGHCQQPETRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(C(=N1)Cl)N=CN2C3C(C(C(O3)CO)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30862810 |

Source

|

| Record name | 6-Chloro-9-pentofuranosyl-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7596-60-3, 5399-87-1, 2004-06-0 |

Source

|

| Record name | NSC407185 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407185 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloropurine riboside | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4910 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-chloro-9-ribofuranosyl-9H-purine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.278 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A-Z Guide to the Synthesis of 9-β-D-Arabinofuranosyl-6-chloro-9H-Purine: A Key Intermediate for Antiviral and Antineoplastic Agents

This comprehensive technical guide provides an in-depth exploration of the synthesis of 9-β-D-arabinofuranosyl-6-chloro-9H-purine, a critical building block in the development of potent antiviral and antineoplastic nucleoside analogs such as Nelarabine and Vidarabine.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of the prevalent synthetic methodologies, the underlying chemical principles, and practical, field-tested protocols.

Introduction: The Significance of a Chloro-Purine Arabinoside

9-β-D-arabinofuranosyl-6-chloro-9H-purine serves as a versatile precursor for a range of therapeutic agents. The strategic placement of the chlorine atom at the C6 position of the purine ring provides a reactive site for subsequent nucleophilic substitution, allowing for the introduction of various functional groups to modulate biological activity.[3] Furthermore, the arabinofuranosyl sugar moiety is a key structural feature of several clinically significant drugs, contributing to their unique pharmacological profiles. This guide will focus on the chemical synthesis of the pure β-anomer, which is often the biologically active isomer.[4]

Prevalent Synthetic Strategies: A Comparative Analysis

The construction of the N-glycosidic bond between the purine base and the arabinofuranose sugar is the cornerstone of this synthesis. Two primary strategies have emerged as the most effective and widely adopted in the field:

-

The Fusion Method: This classical approach involves the direct reaction of a protected arabinofuranose with a silylated purine base at elevated temperatures.

-

The Glycosylation of a Halogenated Sugar: A more modern and often more stereoselective method that utilizes a protected arabinofuranosyl halide, typically a chloride or bromide, which is then coupled with the purine base in the presence of a Lewis acid catalyst.

This guide will primarily focus on the latter strategy, as it generally offers superior control over the anomeric configuration, a crucial factor for biological efficacy.

Core Synthesis Workflow: From Protected Sugar to Final Product

The synthesis can be logically dissected into three main stages:

-

Preparation of the Glycosyl Donor: The synthesis of a suitably protected and activated arabinofuranose derivative.

-

The Glycosylation Reaction: The coupling of the activated sugar with 6-chloropurine.

-

Deprotection and Purification: The removal of protecting groups to yield the final product.

Caption: Overall workflow for the synthesis of 9-β-D-arabinofuranosyl-6-chloro-9H-Purine.

Part 1: Preparation of the Glycosyl Donor: 2,3,5-Tri-O-benzyl-α-D-arabinofuranosyl Chloride

The choice of protecting groups for the arabinofuranose is critical to the success of the synthesis. Benzyl ethers are frequently employed due to their stability under a wide range of reaction conditions and their facile removal via catalytic hydrogenation.

Rationale for Benzyl Protection:

-

Stability: Benzyl groups are resistant to the acidic conditions often used in glycosylation reactions and the basic conditions that may be required for other transformations.

-

Facile Cleavage: They can be cleanly removed by catalytic hydrogenation (e.g., using Pd/C and H₂), a method that is generally compatible with the purine ring system.

Experimental Protocol: Synthesis of 2,3,5-Tri-O-benzyl-α-D-arabinofuranosyl Chloride

This protocol is adapted from established literature procedures.[5]

Step 1: Benzylation of D-Arabinose

-

Suspend D-arabinose in a suitable aprotic solvent such as dimethylformamide (DMF).

-

Add sodium hydride (NaH) portion-wise at 0°C under an inert atmosphere (e.g., argon or nitrogen). Caution: NaH is highly reactive and flammable.

-

After the initial effervescence ceases, add benzyl bromide or benzyl chloride dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction carefully with methanol and then water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting 2,3,5-Tri-O-benzyl-D-arabinofuranose by column chromatography on silica gel.

Step 2: Conversion to the Arabinofuranosyl Chloride

-

Dissolve the purified 2,3,5-Tri-O-benzyl-D-arabinofuranose in a dry, chlorinated solvent such as dichloromethane (DCM).

-

Cool the solution to 0°C and add a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, dropwise.[5] A catalytic amount of DMF is often added.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Carefully evaporate the solvent and excess reagent under reduced pressure to yield the crude 2,3,5-Tri-O-benzyl-α-D-arabinofuranosyl chloride, which is often used immediately in the next step without further purification.[6]

| Reagent/Parameter | Step 1: Benzylation | Step 2: Chlorination |

| Starting Material | D-Arabinose | 2,3,5-Tri-O-benzyl-D-arabinofuranose |

| Solvent | DMF | Dichloromethane (DCM) |

| Reagent | Sodium Hydride, Benzyl Bromide | Thionyl Chloride or Oxalyl Chloride |

| Temperature | 0°C to Room Temperature | 0°C |

| Reaction Time | Overnight | 1-3 hours |

| Work-up | Quenching, Extraction, Chromatography | Evaporation |

Part 2: The N-Glycosylation Reaction

This is the key bond-forming step where the purine base is coupled with the activated sugar. The Vorbrüggen glycosylation is a widely used and reliable method.[7]

Mechanism of the Vorbrüggen Glycosylation:

The reaction proceeds through the formation of a silylated purine, which enhances its nucleophilicity. A Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or tin(IV) chloride (SnCl₄), activates the glycosyl donor by facilitating the departure of the chloride, leading to the formation of an oxocarbenium ion intermediate. The silylated purine then attacks the anomeric carbon, predominantly from the β-face, to form the desired N-glycosidic bond.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design and synthesis of vidarabine prodrugs as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of novel 6-substituted amino-9-(β-d-ribofuranosyl)purine analogs and their bioactivities on human epithelial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. rsc.org [rsc.org]

- 6. biosynth.com [biosynth.com]

- 7. Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride - PubMed [pubmed.ncbi.nlm.nih.gov]

A-Comprehensive-Technical-Guide-to-the-Chemical-Properties-of-9-β-D-Arabinofuranosyl-6-chloro-9H-Purine

Introduction

9-β-D-Arabinofuranosyl-6-chloro-9H-purine, hereafter referred to as 6-Cl-araP, is a pivotal synthetic nucleoside analog. Its structure, comprising a chlorinated purine core linked to an arabinose sugar moiety, positions it as a highly versatile intermediate in medicinal chemistry. The strategic placement of a chlorine atom at the 6-position of the purine ring imparts significant reactivity, making it a cornerstone for the synthesis of a diverse array of biologically active compounds, including potential antiviral and anticancer agents.[1][2] This guide provides an in-depth exploration of the core chemical properties of 6-Cl-araP, offering a technical resource for researchers, scientists, and professionals in drug development. We will delve into its physicochemical characteristics, stability, reactivity, and the analytical methodologies crucial for its characterization, providing both foundational knowledge and practical insights.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 6-Cl-araP is fundamental to its application in synthetic and medicinal chemistry. These properties dictate its behavior in various chemical environments and inform decisions regarding reaction conditions, purification, and formulation.

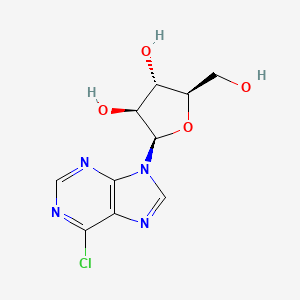

Molecular Structure and Stereochemistry

The defining features of 6-Cl-araP are the 6-chloropurine heterocycle and the β-D-arabinofuranose sugar. The chlorine atom at the C6 position is the primary site of chemical reactivity. The arabinose sugar is an epimer of ribose at the 2' position, a subtle but critical stereochemical difference that can profoundly influence the conformational preferences of the nucleoside and its interactions with biological targets.

}

Figure 1: Structure of 6-Cl-araP

Physical Properties

The macroscopic properties of 6-Cl-araP are crucial for its handling and characterization. It is typically isolated as a stable, crystalline solid.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₁ClN₄O₄ | [3][4][5] |

| Molecular Weight | 286.67 g/mol | [3][4][5] |

| Appearance | White crystalline powder | [4] |

| CAS Number | 7596-60-3 | [3][4][5][6] |

Solubility Profile

The solubility of 6-Cl-araP is a critical parameter for its use in synthesis, purification, and biological assays. As a moderately polar molecule, its solubility varies across different solvents.

-

Expert Insight: The presence of multiple hydroxyl groups on the arabinose moiety allows for hydrogen bonding with polar protic solvents, while the purine ring provides some capacity for interaction with aprotic and less polar solvents. This dual nature explains its solubility profile. For instance, high solubility in DMSO is expected due to DMSO's ability to act as a strong hydrogen bond acceptor and its high dielectric constant, which can effectively solvate the polar nucleoside.[7]

| Solvent | Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | High | Aprotic, highly polar, strong H-bond acceptor. |

| Dimethylformamide (DMF) | High | Aprotic, polar, effective for many organic compounds. |

| Methanol / Ethanol | Moderate | Polar protic solvents, capable of H-bonding. |

| Water | Low to Moderate | Polarity is favorable, but the purine ring limits high aqueous solubility. |

| Chloroform / Dichloromethane | Low | Nonpolar nature is not conducive to solvating the polar sugar moiety. |

| Acetonitrile | Low to Moderate | Aprotic polar solvent, but generally a weaker solvent for nucleosides than DMSO. |

Stability and Storage

Proper storage is essential to maintain the integrity of 6-Cl-araP. The compound is susceptible to degradation under certain conditions.

-

Hydrolytic Stability: The N-glycosidic bond is the most labile linkage, susceptible to cleavage under acidic conditions. The 6-chloro substituent can also undergo hydrolysis, particularly at elevated temperatures or non-neutral pH, to form the corresponding hypoxanthine arabinoside.

-

Thermal Stability: While stable at room temperature, prolonged exposure to high temperatures should be avoided to prevent degradation.

-

Photostability: As with many purine derivatives, prolonged exposure to UV light may induce photochemical reactions. It is advisable to store the compound protected from light.[7]

Recommended Storage: For long-term stability, 6-Cl-araP should be stored in a tightly sealed container at 2-8°C, protected from light and moisture.

Chemical Reactivity and Synthesis

The chemical utility of 6-Cl-araP is dominated by the reactivity of the 6-chloro group, which serves as a versatile handle for molecular diversification.

Nucleophilic Aromatic Substitution (SNAr) at the C6 Position

The electron-withdrawing nature of the purine ring system activates the C6 position for nucleophilic aromatic substitution (SNAr). The chlorine atom is an excellent leaving group, allowing for its displacement by a wide range of nucleophiles. This reaction is the cornerstone of the synthetic utility of 6-Cl-araP.[8][9]

-

Causality in Experimental Choice: The choice of solvent and base is critical for the success of SNAr reactions. Aprotic polar solvents like DMF or DMSO are often preferred as they effectively solvate the reactants without interfering with the nucleophile. A non-nucleophilic base is frequently added to deprotonate the incoming nucleophile, thereby increasing its reactivity. Microwave irradiation has been shown to significantly accelerate these substitution reactions, often leading to higher yields in shorter reaction times under solvent-free conditions.[10]

}

Figure 2: General SNAr Reactivity of 6-Cl-araP

This reactivity allows for the synthesis of diverse libraries of compounds by introducing various functional groups, including:

-

Amines: Reaction with primary or secondary amines yields 6-aminopurine derivatives (adenine analogs).

-

Thiols: Thiolates react to form 6-thiopurine derivatives.

-

Alkoxides: Alkoxides and phenoxides produce 6-alkoxy and 6-aryloxy purine nucleosides.

Furthermore, the 6-chloro derivatives are precursors for more advanced transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form C-C bonds at the 6-position.[9][11]

Synthetic Pathway Overview

The synthesis of 6-Cl-araP is a multi-step process that typically begins from a more readily available purine nucleoside, such as inosine or adenosine, or by direct glycosylation of 6-chloropurine. A common route involves the modification of a pre-formed nucleoside.

}

Figure 3: Simplified Synthetic Workflow for 6-Cl-araP

Protocol: Deprotection of Acetyl-Protected 6-Cl-araP [1]

-

Trustworthiness of Protocol: This protocol represents a standard and widely validated method for deacetylation of nucleosides. The use of methanolic ammonia is a mild and effective system that cleaves the ester-based protecting groups without significantly affecting the more sensitive glycosidic bond or the 6-chloro substituent under controlled conditions.

-

Dissolution: Dissolve the acetyl-protected 6-Cl-araP intermediate in anhydrous methanol in a pressure-resistant vessel.

-

Reagent Addition: Cool the solution in an ice bath and saturate it with anhydrous ammonia gas, or add a pre-chilled solution of ammonia in methanol (typically 7N).

-

Reaction: Seal the vessel and allow the reaction to stir at room temperature for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the vessel again before opening. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

-

Purification: The crude product is then purified, typically by silica gel column chromatography or recrystallization, to yield the pure 6-Cl-araP.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of 6-Cl-araP. A combination of spectroscopic and chromatographic techniques is employed.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation.

-

¹H NMR: Key diagnostic signals include the anomeric proton (H-1'), which typically appears as a doublet around 6.0-6.5 ppm. The coupling constant (J₁',₂') helps confirm the β-anomeric configuration. Protons on the purine ring (H-2 and H-8) appear as sharp singlets in the aromatic region (8.0-9.0 ppm).

-

¹³C NMR: The spectrum will show distinct signals for each of the 10 carbons. The chemical shifts of the sugar carbons confirm the arabinose identity, and the purine carbon signals are consistent with the 6-chloropurine structure.

Mass Spectrometry (MS): MS is used to confirm the molecular weight and elemental composition. Under typical electrospray ionization (ESI) conditions, the compound will show a prominent protonated molecular ion [M+H]⁺. The characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl in an approximate 3:1 ratio) will be observable in the molecular ion cluster, providing definitive evidence for the presence of a single chlorine atom.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the purity of 6-Cl-araP.

-

Methodology: A typical method would employ a reverse-phase C18 column with a gradient elution system.

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

-

Mobile Phase B: Acetonitrile or Methanol with 0.1% acid.

-

Detection: UV detection at ~265 nm, which is near the λₘₐₓ for the chloropurine chromophore.

-

-

Rationale: The acidic modifier in the mobile phase ensures the protonation of the purine ring, leading to sharp, well-defined peaks. The gradient from a highly aqueous to a more organic mobile phase allows for the efficient elution of the moderately polar nucleoside from the nonpolar stationary phase.

Conclusion

9-β-D-Arabinofuranosyl-6-chloro-9H-purine is a compound of significant strategic importance in synthetic organic and medicinal chemistry. Its well-defined physicochemical properties, combined with the exceptional reactivity of the C6-chloro substituent, establish it as a premier building block for the creation of novel purine nucleoside analogs. The SNAr reaction at this position provides a reliable and high-yielding pathway to a vast chemical space of potential therapeutic agents. A comprehensive understanding of its synthesis, stability, and analytical characterization, as detailed in this guide, is crucial for any researcher aiming to leverage the full potential of this versatile molecule in drug discovery and development.

References

-

Studies on 6-C-substituted purine nucleosides. Reaction of 6-chloropurine ribonucleosides with active methylene compounds. (n.d.). National Center for Biotechnology Information. Available at: [Link]

-

Synthesis and Antiviral Activity of 6-chloropurine Arabinoside and Its 2'-deoxy-2'-fluoro Derivative. (1993). PubMed. Available at: [Link]

-

SNAr Iodination of 6-Chloropurine Nucleosides: Aromatic Finkelstein Reactions at Temperatures Below −40 °C. (2004). ACS Publications. Available at: [Link]

-

Synthesis and Cytostatic Activity of Substituted 6-Phenylpurine Bases and Nucleosides: Application of the Suzuki−Miyaura Cross-Coupling Reactions of 6-Chloropurine Derivatives with Phenylboronic Acids. (2003). ACS Publications. Available at: [Link]

-

6-Chloro-9-(beta-D-arabinofuranosyl)purine CAS#: 7596-60-3. (n.d.). ChemWhat. Available at: [Link]

-

Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. (2023). MDPI. Available at: [Link]

-

Microwave irradiated C6-functionalization of 6-chloropurine nucleosides with various mild nucleophiles under solvent-free conditions. (2012). Royal Society of Chemistry. Available at: [Link]

-

Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. (2024). National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. Synthesis and antiviral activity of 6-chloropurine arabinoside and its 2'-deoxy-2'-fluoro derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. chemwhat.com [chemwhat.com]

- 4. Page loading... [wap.guidechem.com]

- 5. labshake.com [labshake.com]

- 6. 6-Chloro-9-(beta-D-arabinofuranosyl)purine | 7596-60-3 [m.chemicalbook.com]

- 7. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Studies on 6-C-substituted purine nucleosides. Reaction of 6-chloropurine ribonucleosides with active methylene compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Microwave irradiated C6-functionalization of 6-chloropurine nucleosides with various mild nucleophiles under solvent-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

"biological activity of 9-b-D-arabinofuranosyl-6-chloro-9H-Purine"

An In-depth Technical Guide to the Biological Activity of 9-β-D-arabinofuranosyl-6-chloro-9H-Purine

For the attention of Researchers, Scientists, and Drug Development Professionals.

Foreword by the Senior Application Scientist

In the landscape of nucleoside analogue research, 9-β-D-arabinofuranosyl-6-chloro-9H-purine (6-Cl-Ara-P) stands out as a molecule of significant interest. Its structural similarity to endogenous purine nucleosides positions it as a compelling candidate for therapeutic development, primarily in the realms of antiviral and anticancer applications. This guide is designed to provide a comprehensive technical overview of the biological activities of 6-Cl-Ara-P, moving beyond a simple recitation of facts to explore the causal relationships that underpin its therapeutic potential. Our focus will be on the mechanistic intricacies, the rationale behind experimental designs, and the potential pathways for future research and development.

Chemical Identity and Synthetic Strategy

9-β-D-arabinofuranosyl-6-chloro-9H-purine is a synthetic purine nucleoside analogue. The strategic placement of a chlorine atom at the 6th position of the purine ring and the arabinose sugar moiety are key to its biological activities. The chloro group serves as a good leaving group, facilitating reactions with nucleophiles, which is a critical aspect of its role as a synthetic intermediate for a wide array of other purine derivatives.[1][2]

The synthesis of 6-Cl-Ara-P can be achieved through several routes. A common approach involves the glycosylation of 6-chloropurine with a protected arabinofuranosyl donor. Subsequent deprotection yields the target compound.[3] Chemo-enzymatic methods, utilizing enzymes like purine nucleoside phosphorylase (PNP), have also been explored for the synthesis of arabinofuranosyl purine nucleosides, offering high stereoselectivity.[4]

Illustrative Synthetic Workflow

The following diagram outlines a generalized synthetic approach to 6-Cl-Ara-P and its derivatives.

Caption: Generalized synthetic pathway for 9-β-D-arabinofuranosyl-6-chloro-9H-Purine.

Mechanism of Action: A Tale of Two Pathways

The biological activity of 6-Cl-Ara-P is primarily attributed to its role as a purine antimetabolite.[5] Upon cellular uptake, it can be metabolized by cellular kinases to its triphosphate form, which can then interfere with nucleic acid synthesis. The core of its mechanism lies in the disruption of the de novo purine biosynthesis and salvage pathways, which are crucial for the proliferation of both cancer cells and viruses.[5][6][7]

Interference with De Novo Purine Biosynthesis

The de novo synthesis of purines is a multi-step enzymatic pathway that constructs the purine ring from basic precursors. Purine analogues can inhibit various enzymes in this pathway, leading to a depletion of the nucleotide pool necessary for DNA and RNA synthesis. This inhibition is a key strategy in cancer chemotherapy.[5][6]

The Purine Salvage Pathway and Bioactivation

The purine salvage pathway recycles purine bases from the degradation of nucleic acids. This pathway is often more active in cancer cells and is also utilized by some viruses. For many nucleoside analogues, including 6-Cl-Ara-P, the salvage pathway enzymes are crucial for their bioactivation through phosphorylation.

The following diagram illustrates the central role of 6-Cl-Ara-P in disrupting purine metabolism.

Caption: Step-by-step workflow of the Sulforhodamine B (SRB) cytotoxicity assay.

Future Directions and Concluding Remarks

9-β-D-arabinofuranosyl-6-chloro-9H-purine is a versatile platform for the development of novel therapeutics. Its established antiviral and potential anticancer activities warrant further investigation. Future research should focus on:

-

Detailed Mechanistic Studies: Elucidating the specific cellular and viral enzymes that interact with the activated form of the compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a broader range of derivatives to optimize potency and selectivity.

-

In Vivo Efficacy and Toxicology: Assessing the therapeutic potential and safety profile in preclinical animal models.

-

Combination Therapies: Investigating synergistic effects when combined with other antiviral or anticancer agents.

References

-

Tian, L., et al. (2022). Molnupiravir and Its Antiviral Activity Against COVID-19 . ScienceOpen. [Link]

-

Al-Sanea, M. M., et al. (2023). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells . National Institutes of Health. [Link]

-

Sikorski, A., et al. (2022). A journey into the regulatory secrets of the de novo purine nucleotide biosynthesis . National Institutes of Health. [Link]

-

Mousa, H. A. (2022). Antiviral Potential of Plants against COVID-19 during Outbreaks—An Update . MDPI. [Link]

-

Makarov, M. V., et al. (2023). Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro . MDPI. [Link]

-

Yildiz, I., et al. (2018). Synthesis of novel 6-substituted amino-9-(β-d-ribofuranosyl)purine analogs and their bioactivities on human epithelial cancer cells . PubMed. [Link]

-

Balzarini, J., et al. (1992). Synthesis and Antiviral Activity of 6-chloropurine Arabinoside and Its 2'-deoxy-2'-fluoro Derivative . PubMed. [Link]

-

Gholami, M., et al. (2006). Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent . MDPI. [Link]

-

Mikhailov, S. N., et al. (2010). A Chemo-Enzymatic Synthesis of b-D-Arabinofuranosyl Purine Nucleosides . ResearchGate. [Link]

-

Wang, G., et al. (2007). Synthesis and biological evaluation of 6-substituted purine and 9-beta-d-ribofuranosyl purine analogues . PubMed. [Link]

-

New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest . Sci-Hub. [Link]

-

Kania, R. S., & Gundersen, L. L. (2013). (E)-9-(But-2-en-1-yl)-6-chloro-9H-purine . National Institutes of Health. [Link]

-

da Costa, P. M., et al. (2015). New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest . PubMed. [Link]

-

Maybaum, J., et al. (1980). The effects of inhibitors of DNA biosynthesis on the cytotoxicity of 6-thioguanine . ClinPGx. [Link]

-

Anti-SARS-CoV activity of nucleoside analogs having 6-chloropurine as a nucleobase . ResearchGate. [Link]

-

(PDF) Revisiting the anticancer properties of phosphane(9-ribosylpurine-6-thiolato)gold(I) complexes and their 9H-purine precursors . ResearchGate. [Link]

-

6-Chloro-9-[2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-9H-purine . CD BioGlyco. [Link]

-

Huang, L., et al. (2021). Metabolic Hallmarks for Purine Nucleotide Biosynthesis in Small Cell Lung Carcinoma . National Institutes of Health. [Link]

-

Zhou, J., et al. (2020). Potential Mechanisms Connecting Purine Metabolism and Cancer Therapy . National Institutes of Health. [Link]

-

6-Chloropurine | C5H3ClN4 | CID 5359277 . PubChem. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Synthesis and antiviral activity of 6-chloropurine arabinoside and its 2'-deoxy-2'-fluoro derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Potential Mechanisms Connecting Purine Metabolism and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A journey into the regulatory secrets of the de novo purine nucleotide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolic Hallmarks for Purine Nucleotide Biosynthesis in Small Cell Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to In Vitro Studies with 9-β-D-Arabinofuranosyl-6-chloro-9H-Purine

Foreword: Unveiling the Therapeutic Potential of a Purine Nucleoside Analog

For researchers, scientists, and drug development professionals, the exploration of novel therapeutic agents is a journey of meticulous investigation and insightful analysis. Among the myriad of compounds showing promise, nucleoside analogs represent a cornerstone in the development of antiviral and anticancer therapies. This guide focuses on a particularly compelling molecule: 9-β-D-Arabinofuranosyl-6-chloro-9H-Purine (Ara-C-Cl-P). As a purine analog, its structural similarity to endogenous nucleosides allows it to interfere with fundamental cellular processes, offering a potent avenue for therapeutic intervention.

This document is not a mere collection of protocols; it is a technical guide born from field-proven insights. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system. Our exploration will be grounded in authoritative scientific literature, providing you with a comprehensive and trustworthy resource for your in vitro studies with Ara-C-Cl-P.

Introduction to 9-β-D-Arabinofuranosyl-6-chloro-9H-Purine: A Molecule of Interest

9-β-D-Arabinofuranosyl-6-chloro-9H-Purine is a synthetic purine nucleoside analog. Its structure, characterized by an arabinose sugar moiety instead of the naturally occurring ribose or deoxyribose, is pivotal to its biological activity. The chloro-substitution at the 6th position of the purine ring further distinguishes it from endogenous nucleosides and is a key determinant of its reactivity and metabolic fate.

The rationale for investigating Ara-C-Cl-P stems from the well-established therapeutic success of other nucleoside analogs. These compounds function as antimetabolites, disrupting nucleic acid synthesis and repair, ultimately leading to cell cycle arrest and apoptosis in rapidly proliferating cells, such as cancer cells or virus-infected cells.[1][2][3] The unique structural features of Ara-C-Cl-P suggest a potential for novel mechanisms of action or an improved therapeutic window compared to existing drugs.

Synthesis Overview

The synthesis of 9-β-D-arabinofuranosyl-6-chloro-9H-purine can be achieved through several routes. A common approach involves the stereoselective condensation of a protected arabinofuranosyl donor with a 6-chloropurine base.[4] For instance, 2,3,5-tri-O-acetyl-D-arabinofuranosyl bromide can be coupled with 6-chloropurine in the presence of a suitable catalyst. Subsequent deprotection of the sugar hydroxyl groups yields the final compound. The choice of synthetic route and purification methods is critical to obtaining a high-purity compound essential for reproducible in vitro studies.

Unraveling the Mechanism of Action: A Multifaceted Approach

The therapeutic efficacy of nucleoside analogs like Ara-C-Cl-P is intrinsically linked to their ability to induce programmed cell death (apoptosis) and halt the cell division cycle.[1][2] Understanding these mechanisms is paramount for predicting clinical response and designing rational drug combinations.

Induction of Apoptosis

Apoptosis is a tightly regulated process of cell suicide crucial for tissue homeostasis and the elimination of damaged or infected cells.[5][6] Nucleoside analogs can trigger apoptosis through various signaling pathways. After intracellular phosphorylation to their active triphosphate forms, they can be incorporated into DNA, leading to chain termination and the activation of DNA damage response pathways.[1][2] This, in turn, can initiate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic cascades.

Figure 2: Experimental workflow for Annexin V/PI apoptosis assay.

3.2.2. Caspase Activity Assays

Caspases are a family of proteases that are central to the execution of apoptosis. Assays that measure the activity of key caspases, such as caspase-3 and caspase-7, provide direct evidence of apoptosis induction. [5] Protocol:

-

Cell Lysis: After treatment with Ara-C-Cl-P, lyse the cells to release their contents.

-

Substrate Addition: Add a fluorogenic or colorimetric caspase substrate to the cell lysate.

-

Incubation: Incubate the mixture to allow the active caspases to cleave the substrate.

-

Signal Detection: Measure the fluorescent or colorimetric signal, which is proportional to the caspase activity.

Cell Cycle Analysis

To investigate the effect of Ara-C-Cl-P on cell cycle progression, DNA content analysis is performed.

3.3.1. Propidium Iodide Staining and Flow Cytometry

Propidium iodide stoichiometrically binds to DNA, and the amount of fluorescence is directly proportional to the DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M). [7] Protocol:

-

Cell Treatment and Harvesting: Treat and harvest cells as described previously.

-

Cell Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the membranes.

-

Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of RNA).

-

Incubation: Incubate for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show distinct peaks for G0/G1 and G2/M populations, with the S phase population in between. [7] 3.3.2. BrdU Incorporation Assay

The bromodeoxyuridine (BrdU) incorporation assay is a more direct measure of DNA synthesis and can provide more detailed information about the S phase of the cell cycle. [8] Protocol:

-

BrdU Labeling: Pulse-label the treated cells with BrdU for a short period.

-

Fixation and Permeabilization: Fix and permeabilize the cells.

-

DNA Denaturation: Treat the cells with an acid or enzyme to denature the DNA and expose the incorporated BrdU.

-

Antibody Staining: Stain the cells with a fluorescently labeled anti-BrdU antibody.

-

DNA Staining: Co-stain the cells with a DNA dye like 7-AAD.

-

Flow Cytometry Analysis: Analyze the cells by flow cytometry to simultaneously measure DNA synthesis (BrdU incorporation) and total DNA content. [8]

Concluding Remarks and Future Directions

The in vitro evaluation of 9-β-D-arabinofuranosyl-6-chloro-9H-purine is a critical step in assessing its therapeutic potential. The methodologies outlined in this guide provide a robust framework for characterizing its cytotoxic, pro-apoptotic, and cell cycle-modulating activities. The insights gained from these studies will be instrumental in guiding further preclinical and clinical development.

Future research should focus on elucidating the specific molecular targets of Ara-C-Cl-P, investigating its efficacy in combination with other therapeutic agents, and exploring its activity in more complex in vitro models, such as 3D cell cultures and organoids, to better mimic the in vivo tumor microenvironment.

References

- Chen, J., Wang, C., & Wang, P. (2004). Stereoselective synthesis of 9-b-D-arabianofuranosyl guanine and 2-amino-9-(b-D-arabianofuranosyl)purine. Tetrahedron Letters, 45(1), 117-119.

-

Kryštof, V., & Uldrijan, S. (2023). Basic Methods of Cell Cycle Analysis. International Journal of Molecular Sciences, 24(4), 3598. [Link]

-

Plunkett, W., Huang, P., & Gandhi, V. (2003). Mechanisms of apoptosis induction by nucleoside analogs. Current Opinion in Oncology, 15(6), 447-455. [Link]

-

Robak, T., & Robak, P. (2012). Purine nucleoside analogs in the treatment of rarer chronic lymphoid leukemias. Current pharmaceutical design, 18(23), 3373-3388. [Link]

-

Salas, C. O., Zarate, A. M., Kryštof, V., Mella, J., Faundez, M., Brea, J., ... & Brito, I. (2020). Promising 2, 6, 9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. International journal of molecular sciences, 21(1), 161. [Link]

-

Tunçbilek, M., Kiper, G., Al-Absi, M. A., Atasever, B., Çetin-Atalay, R., & Görmen, M. (2018). Synthesis of novel 6-substituted amino-9-(β-d-ribofuranosyl) purine analogs and their bioactivities on human epithelial cancer cells. Bioorganic & medicinal chemistry letters, 28(3), 235-239. [Link]

-

Wang, J. F., Zhang, L. R., Yang, Z. J., & Zhang, L. H. (2004). Synthesis and biological evaluation of 6-substituted purine and 9-beta-d-ribofuranosyl purine analogues. Bioorganic & medicinal chemistry, 12(6), 1425-1429. [Link]

-

PubChem. (n.d.). 2-Amino-6-chloro-9-(beta-D-2-deoxyribofuranosyl)purine. Retrieved from [Link]

-

Sochacka, E., Szczepanik, M. B., & Nawrot, B. (2021). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Molecules, 26(4), 987. [Link]

-

Tuncbilek, M., Kiper, G., Al-Absi, M. A., Atasever, B., Çetin-Atalay, R., & Görmen, M. (2018). Synthesis of novel 6-substituted amino-9-(β-d-ribofuranosyl) purine analogs and their bioactivities on human epithelial cancer cells. Bioorganic & medicinal chemistry letters, 28(3), 235–239. [Link]

-

Verma, A., & Singh, D. (2014). Mechanisms of apoptosis by nucleoside analogs. Apoptosis, 19(3), 487–501. [Link]

-

Zatorski, A., Ciszewski, K., Girstun, A., & Wierzchowski, J. (1995). 2-amino-9-(3-azido-2,3-dideoxy-beta-D-erythro-pentofuranosyl)-6-substituted-9H-purines: synthesis and anti-HIV activity. Bioorganic & medicinal chemistry, 3(4), 447–458. [Link]

Sources

- 1. Mechanisms of apoptosis induction by nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ionike.com [ionike.com]

- 5. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [worldwide.promega.com]

- 6. 凋亡分析检测 [sigmaaldrich.com]

- 7. bdbiosciences.com [bdbiosciences.com]

- 8. bdbiosciences.com [bdbiosciences.com]

9-β-D-Arabinofuranosyl-6-chloro-9H-Purine: A Cornerstone Precursor for the Synthesis of Novel Nucleoside Analogs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

9-β-D-Arabinofuranosyl-6-chloro-9H-purine, often abbreviated as 6-Cl-araP, stands as a pivotal intermediate in the synthesis of a diverse array of nucleoside analogs with significant therapeutic potential. Its unique structural features, particularly the presence of the arabinofuranosyl sugar moiety and the reactive chloro substituent at the 6-position of the purine ring, make it a versatile scaffold for chemical modification. This guide provides a comprehensive overview of the synthesis, chemical properties, and strategic application of 6-Cl-araP in the development of novel nucleoside analogs, with a focus on antiviral and anticancer agents. Detailed experimental protocols, mechanistic insights, and data-driven discussions are presented to empower researchers in the field of medicinal chemistry and drug discovery.

Introduction: The Significance of 6-Cl-araP in Nucleoside Chemistry

Nucleoside analogs represent a cornerstone of modern pharmacotherapy, with profound impacts on the treatment of viral infections and cancer.[1][2][3] These molecules function as antimetabolites, mimicking natural nucleosides to disrupt critical cellular processes such as DNA and RNA synthesis.[1] The therapeutic efficacy of a nucleoside analog is intricately linked to its structure, which dictates its interaction with viral or cellular enzymes.

9-β-D-Arabinofuranosyl-6-chloro-9H-purine (6-Cl-araP) has emerged as a highly valuable precursor in this domain. The arabinose sugar configuration, in contrast to the ribose found in natural nucleosides, often imparts enhanced metabolic stability and unique biological activities.[4] The chlorine atom at the C6 position of the purine base is a key functional handle, serving as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.[5] This reactivity allows for the introduction of a wide variety of substituents at this position, enabling the systematic exploration of structure-activity relationships (SAR) and the generation of extensive compound libraries.

This guide will delve into the synthetic pathways to access 6-Cl-araP, explore its reactivity profile, and showcase its application in the synthesis of prominent nucleoside analogs.

Synthesis of 9-β-D-Arabinofuranosyl-6-chloro-9H-Purine

The efficient and stereoselective synthesis of 6-Cl-araP is a critical first step in its utilization as a precursor. Both chemical and enzymatic routes have been developed, each with distinct advantages.

Chemical Synthesis

Chemical synthesis typically involves the coupling of a protected arabinofuranosyl donor with a 6-chloropurine base. A common strategy employs a Vorbrüggen-type glycosylation reaction.[6]

A generalized workflow for the chemical synthesis is depicted below:

Caption: Generalized chemical synthesis workflow for 6-Cl-araP.

Rationale behind key steps:

-

Protection of Arabinose: The hydroxyl groups of D-arabinose are protected (e.g., as acetates or benzoates) to prevent unwanted side reactions during glycosylation and to control stereoselectivity.

-

Activation of the Anomeric Center: The anomeric carbon of the protected sugar is activated (e.g., by conversion to a halide or acetate) to facilitate nucleophilic attack by the purine base.

-

Silylation of 6-Chloropurine: Silylating agents like N,O-bis(trimethylsilyl)acetamide (BSA) are used to increase the nucleophilicity of the purine nitrogen and improve its solubility in organic solvents.[6]

-

Lewis Acid Catalysis: A Lewis acid catalyst (e.g., SnCl4, TMSOTf) is crucial for promoting the formation of the N-glycosidic bond.[6] The choice of catalyst can significantly impact the yield and the anomeric ratio (β vs. α).

-

Stereoselectivity: The desired β-anomer is often favored due to the "trans rule" (or Baker's 1,2-trans rule) where the substituent at C-2 of the sugar directs the incoming nucleophile to the opposite face.

-

Deprotection: The protecting groups on the sugar moiety are removed in the final step, typically under basic conditions (e.g., methanolic ammonia), to yield the target compound.[7]

Enzymatic Synthesis

Enzymatic methods offer a green and highly stereoselective alternative to chemical synthesis.[1][2][8] Nucleoside phosphorylases (NPs) are commonly employed in a process called transglycosylation.[4][8]

Caption: Enzymatic synthesis of 6-Cl-araP via a two-enzyme cascade.

In this cascade, a pyrimidine nucleoside phosphorylase (e.g., uridine phosphorylase) catalyzes the phosphorolysis of an arabinose donor (like arabinosyluracil, ara-U) to generate α-D-arabinose-1-phosphate in situ.[9] A second enzyme, a purine nucleoside phosphorylase (PNP), then catalyzes the reaction between this activated sugar phosphate and 6-chloropurine to form the desired β-nucleoside.[4][9] This method is highly efficient and avoids the need for protecting group chemistry.[8]

The Reactivity of the C6-Chloro Substituent: A Gateway to Diversity

The chlorine atom at the 6-position of the purine ring in 6-Cl-araP is the key to its versatility as a synthetic precursor. It is susceptible to nucleophilic aromatic substitution (SNAr) with a wide range of nucleophiles.[5][6]

Nucleophilic Aromatic Substitution (SNAr) Reactions

The general mechanism involves the attack of a nucleophile on the electron-deficient C6 carbon, followed by the departure of the chloride ion.

Common Nucleophiles and Resulting Analogs:

| Nucleophile | Reagents/Conditions | Resulting C6-Substituent | Class of Analog |

| Amines (R-NH2) | Heat, often with a base (e.g., DIPEA) in a high-boiling solvent (e.g., n-BuOH)[6] | Amino (-NHR) | Adenosine analogs |

| Hydrazine (N2H4) | Refluxing ethanol with a base (e.g., triethylamine)[10] | Hydrazinyl (-NHNH2) | Hydrazinylpurine analogs |

| Alkoxides (RO-) | Sodium alkoxide in the corresponding alcohol[10] | Alkoxy (-OR) | 6-Alkoxypurine analogs |

| Thiolates (RS-) | Thiol and a base (e.g., NaH) | Alkylthio (-SR) | 6-Thiopurine analogs |

| Azide (N3-) | Sodium azide in DMSO[6] | Azido (-N3) | Azidopurine analogs |

| Active Methylene Compounds | Sodium or lithium salts of malononitrile, etc.[11][12] | Carbon-substituted groups | C-nucleoside analogs |

Palladium-Catalyzed Cross-Coupling Reactions

While SNAr is the most common transformation, the C6-Cl bond can also participate in palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, to form C-C bonds, further expanding the accessible chemical space.

Application in the Synthesis of Key Nucleoside Analogs

The true value of 6-Cl-araP is demonstrated in its application as a starting material for clinically relevant and investigational nucleoside analogs.

Synthesis of Vidarabine (ara-A) Analogs

Vidarabine (ara-A), an antiviral agent, is 9-β-D-arabinofuranosyladenine.[4] While not directly synthesized from 6-Cl-araP (as it is the amino-substituted analog), many of its derivatives are. For instance, Nelarabine, an antineoplastic agent, is the 6-methoxy-2-amino derivative.[13] The synthesis of Nelarabine often starts from a 2-amino-6-chloropurine arabinoside intermediate, highlighting the importance of the 6-chloro group in purine nucleoside drug synthesis.[13][14]

Experimental Protocol: Synthesis of a 6-Substituted Adenosine Analog

This protocol provides a representative example of a nucleophilic aromatic substitution reaction using 6-Cl-araP.

Objective: To synthesize 9-β-D-arabinofuranosyl-6-(benzylamino)-9H-purine.

Materials:

-

9-β-D-Arabinofuranosyl-6-chloro-9H-purine (6-Cl-araP)

-

Benzylamine

-

N,N-Diisopropylethylamine (DIPEA)

-

n-Butanol

-

Ethyl acetate

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

To a solution of 6-Cl-araP (1.0 eq) in n-butanol, add benzylamine (1.5 eq) and DIPEA (2.0 eq).

-

Heat the reaction mixture to reflux (approx. 117 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes.

-

Combine the fractions containing the desired product and evaporate the solvent to yield the pure 9-β-D-arabinofuranosyl-6-(benzylamino)-9H-purine.

-

Characterize the final product by 1H NMR, 13C NMR, and Mass Spectrometry.

Self-Validation: The progress of the reaction can be easily monitored by TLC, observing the disappearance of the starting material (6-Cl-araP) and the appearance of a new, typically more polar, product spot. The final product's identity and purity are confirmed by spectroscopic methods, ensuring the successful substitution at the C6 position.

Caption: Experimental workflow for the synthesis of a 6-substituted analog.

Conclusion and Future Perspectives

9-β-D-Arabinofuranosyl-6-chloro-9H-purine is an indispensable tool in the arsenal of the medicinal chemist. Its straightforward synthesis and the predictable reactivity of the C6-chloro group provide a robust platform for the generation of diverse nucleoside analog libraries. The continued exploration of novel nucleophiles for substitution reactions, coupled with the application of modern synthetic methodologies like enzymatic synthesis and flow chemistry, will undoubtedly lead to the discovery of new therapeutic agents.[2] As our understanding of the molecular targets for antiviral and anticancer therapies grows, the strategic modification of the 6-Cl-araP scaffold will remain a vital approach in the design of next-generation nucleoside drugs.

References

- Chen, H. F., et al. (2004). Stereoselective synthesis of 9-b-D-arabianofuranosyl guanine and 2-amino-9-(b-D-arabianofuranosyl)purine. Tetrahedron Letters, 45(43), 8025-8027.

- Kamel, S., et al. (2018). Enzymatic Synthesis of Nucleoside Analogues by Nucleoside Phosphorylases.

- Mikhailov, S. N., et al. (2023). Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. International Journal of Molecular Sciences, 24(7), 6223.

- Ubiali, D., et al. (2020). A Multi-Enzymatic Cascade Reaction for the Synthesis of Vidarabine 5′-Monophosphate.

- Maruyama, T., et al. (1996). Synthesis and Antiviral Activity of 6-chloropurine Arabinoside and Its 2'-deoxy-2'-fluoro Derivative. Chemical & Pharmaceutical Bulletin, 44(12), 2331-2333.

- Miyasaka, T., et al. (1978). Studies on 6-C-substituted purine nucleosides. Reaction of 6-chloropurine ribonucleosides with active methylene compounds. Nucleic Acids Research, 5(Suppl 2), s273–s278.

- Schlemmer, C., et al. (2023). Advances in the Enzymatic Synthesis of Nucleoside-5′-Triphosphates and Their Analogs. International Journal of Molecular Sciences, 24(13), 10833.

- Li, W., et al. (2015). SYNTHESIS OF NELARABINE WITH PURE β-ANOMER THROUGH LATE-STAGE CH NITRATION/NITRO. Heterocycles, 91(12), 2387-2395.

- Dvořáková, H., et al. (2020). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega, 5(4), 1899–1912.

- Shen, W., et al. (2009). Design and synthesis of vidarabine prodrugs as antiviral agents. Bioorganic & Medicinal Chemistry Letters, 19(3), 792-796.

- Tamborini, L., et al. (2020). Redesigning the synthesis of Vidarabine via a multienzymatic reaction catalyzed by immobilized nucleoside phosphorylases. Catalysis Science & Technology, 10(15), 5125-5132.

- Kamel, S., et al. (2021). Industrial potential of the enzymatic synthesis of nucleoside analogs: Existing challenges and perspectives. ChemRxiv.

- Kamel, S., et al. (2018). Enzymatic synthesis of nucleoside analogues: one-pot transglycosylation versus a sequential two-step reaction. New Biotechnology, 45, 13-19.

- MedChemExpress. (n.d.). 2-Chloro-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-6-methoxy-9H-purine.

- Shen, W., et al. (2009). Design and synthesis of vidarabine prodrugs as antiviral agents. Bioorganic & Medicinal Chemistry Letters, 19(3), 792-796.

- Tunçbilek, M., et al. (2018). Synthesis of novel 6-substituted amino-9-(β-d-ribofuranosyl)purine analogs and their bioactivities on human epithelial cancer cells. Bioorganic & Medicinal Chemistry Letters, 28(3), 235-239.

- Miyasaka, T., et al. (1978). Studies on 6-C-substituted purine nucleosides. Reaction of 6-chloropurine ribonucleosides with active methylene compounds. Nucleic Acids Research, 5(suppl_2), s273–s278.

- Maruyama, T., et al. (1996). Synthesis and Antiviral Activity of 6-Chloropurine Arabinoside and Its 2'-Deoxy-2'-Fluoro Derivative. Chemical and Pharmaceutical Bulletin, 44(12), 2331-2333.

- Polat, M. F., et al. (2024). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. Journal of Molecular Structure, 1301, 137351.

- Liu, J. (2004). Kinetic Studies of 6-Halopurine Nucleoside in SNAr Reactions; 6-(Azolyl, Alkylthio and Fluoro)

- Patel, K. R., et al. (2015). Synthesis, Characterisation of Some Novel Purine Derivatives. Journal of Chemical and Pharmaceutical Sciences, 8(2), 284-288.

- Wang, J. F., et al. (2004). Synthesis and biological evaluation of 6-substituted purine and 9-beta-d-ribofuranosyl purine analogues. Bioorganic & Medicinal Chemistry, 12(6), 1425-1429.

- ChemicalBook. (2023). 6-Chloropurine: Antiviral Nucleoside Scaffold and Synthetic Building Block.

- MedChemExpress. (n.d.). 2-Amino-6-chloro-9-(2-β-C-methyl-β-D-ribofuranosyl)-9H-purine.

- Borbone, N., et al. (2021). Nucleoside Analogs and Nucleoside Precursors as Drugs in the Fight against SARS-CoV-2 and Other Coronaviruses. Molecules, 26(4), 986.

- National Center for Biotechnology Information. (n.d.). 6-Chloropurine. In PubChem Compound Database.

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. mdpi.com [mdpi.com]

- 4. Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro | MDPI [mdpi.com]

- 5. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 6. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and antiviral activity of 6-chloropurine arabinoside and its 2'-deoxy-2'-fluoro derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. jchps.com [jchps.com]

- 11. Studies on 6-C-substituted purine nucleosides. Reaction of 6-chloropurine ribonucleosides with active methylene compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sci-Hub. Studies on 6-C-substituted purine nucleosides. Reaction of 6-chloropurine ribonucleosides with active methylene compounds / Nucleic Acids Research, 1978 [sci-hub.ru]

- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 14. ionike.com [ionike.com]

The Sentinel Molecule: An In-depth Technical Guide to 9-β-D-Arabinofuranosyl-6-chloro-9H-Purine

This guide provides a comprehensive technical overview of 9-β-D-arabinofuranosyl-6-chloro-9H-purine, a pivotal molecule in the landscape of medicinal chemistry and drug development. From its historical roots in the burgeoning field of purine chemistry to its contemporary applications as a versatile synthetic intermediate and biologically active agent, this document offers researchers, scientists, and drug development professionals a detailed exploration of its discovery, synthesis, and multifaceted roles.

Section 1: Genesis of a Key Intermediate: Discovery and Historical Context

The story of 9-β-D-arabinofuranosyl-6-chloro-9H-purine is intrinsically linked to the broader narrative of purine nucleoside analogs, a class of compounds that has revolutionized the treatment of cancer and viral diseases. While a singular "discovery" event for this specific molecule is not prominently documented, its emergence can be traced to the intensive research into modified nucleosides that gained momentum in the mid-20th century.

The foundational work on 6-chloropurine itself, patented in 1958, established it as a crucial intermediate for the synthesis of 6-mercaptopurine, a landmark anticancer drug.[1] This pioneering research set the stage for the exploration of various glycosylated forms of 6-chloropurine to enhance its therapeutic potential and modulate its biological activity. The rationale was clear: attaching a sugar moiety, such as arabinose, could alter the compound's solubility, transport into cells, and interaction with key enzymes, potentially leading to more effective and selective drugs.

Early investigations into nucleoside analogs demonstrated that modifications to both the purine base and the sugar residue could dramatically impact biological outcomes.[2] The synthesis of arabinofuranosyl nucleosides, in particular, was a significant area of focus, as the arabinose sugar confers unique stereochemical properties that can influence enzyme recognition and metabolic stability. It is within this vibrant scientific context that 9-β-D-arabinofuranosyl-6-chloro-9H-purine was first synthesized and recognized for its utility as a precursor to a wide array of biologically active nucleoside analogs.

Section 2: Synthesis and Physicochemical Properties

The synthesis of 9-β-D-arabinofuranosyl-6-chloro-9H-purine can be achieved through both chemical and enzymatic routes, each offering distinct advantages.

Chemical Synthesis

Chemical synthesis typically involves the condensation of a protected arabinofuranosyl derivative with 6-chloropurine. A common strategy is the reaction of 6-chloropurine with a halogenated or acetylated arabinose precursor.[3] This method often results in a mixture of N-7 and N-9 alkylated isomers, with the N-9 isomer being the thermodynamically more stable and desired product.[3] Subsequent deprotection steps are then required to yield the final compound.

Experimental Protocol: Chemical Synthesis

A representative chemical synthesis protocol is as follows:

-

Protection of Arabinose: D-arabinose is first protected with appropriate protecting groups (e.g., acetylation) to prevent unwanted side reactions at the hydroxyl groups.

-

Halogenation: The protected arabinose is then converted to a glycosyl halide (e.g., arabinofuranosyl bromide) using a suitable halogenating agent.

-

Condensation: The glycosyl halide is reacted with 6-chloropurine in the presence of a base (e.g., sodium hydride) in an anhydrous aprotic solvent (e.g., acetonitrile). This reaction typically yields a mixture of N-9 and N-7 isomers.

-

Isomer Separation: The isomers are separated using chromatographic techniques, such as silica gel column chromatography.

-

Deprotection: The protecting groups on the desired N-9 isomer are removed under appropriate conditions (e.g., treatment with ammonia in methanol for acetyl groups) to afford 9-β-D-arabinofuranosyl-6-chloro-9H-purine.[4]

Enzymatic Synthesis

Enzymatic synthesis offers a highly regioselective and stereoselective alternative to chemical methods. Transglycosylation reactions catalyzed by nucleoside phosphorylases are particularly effective.[5][6] In this approach, a suitable arabinose donor and 6-chloropurine are incubated with the enzyme, which specifically catalyzes the formation of the desired β-anomer at the N-9 position.

Experimental Protocol: Enzymatic Synthesis using Purine Nucleoside Phosphorylase (PNP)

-

Reaction Mixture Preparation: A reaction mixture is prepared containing 6-chloropurine, an arabinose donor (e.g., α-D-arabinofuranose-1-phosphate), and a suitable buffer.

-

Enzyme Addition: Purified purine nucleoside phosphorylase (PNP) is added to the reaction mixture.

-

Incubation: The mixture is incubated at an optimal temperature and pH for the enzyme's activity.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as High-Performance Liquid Chromatography (HPLC).

-

Purification: Upon completion, the product is purified from the reaction mixture using chromatographic methods.

Physicochemical Properties

A summary of the key physicochemical properties of 9-β-D-arabinofuranosyl-6-chloro-9H-purine is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁ClN₄O₄ | [6] |

| Molecular Weight | 286.67 g/mol | [6] |

| Appearance | White crystalline powder | [6] |

| Solubility | Soluble in water | [7] |

| CAS Number | 7596-60-3 | [6] |

Section 3: Biological Activity and Mechanism of Action

9-β-D-arabinofuranosyl-6-chloro-9H-purine itself exhibits biological activity and also serves as a crucial intermediate for the synthesis of a wide range of potent therapeutic agents. Its primary biological activities are observed in the realms of antiviral and anticancer research.

Antiviral Activity

The compound has demonstrated notable activity against several DNA viruses.[4] For instance, it has shown potent activity against varicella-zoster virus (VZV).[4] Its antiviral effect is dependent on phosphorylation by viral-induced thymidine kinase (TK), highlighting a selective mechanism of action in infected cells.[4] It has also displayed moderate activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2).[4] Furthermore, derivatives of 6-chloropurine nucleosides have been investigated as potential agents against other viruses, including SARS-CoV.[8][9]

Anticancer Activity

The 6-chloropurine scaffold is a well-established pharmacophore in cancer chemotherapy. 9-β-D-arabinofuranosyl-6-chloro-9H-purine and its derivatives have been shown to possess cytotoxic activity against various cancer cell lines.[10] The mechanism of its antitumor action is multifaceted. As a nucleoside analog, it can be metabolized within the cell to its triphosphate form, which can then be incorporated into DNA and RNA, leading to chain termination and inhibition of nucleic acid synthesis.[11]

Furthermore, the 6-chloro substituent provides a reactive site for nucleophilic substitution, allowing for the synthesis of a diverse library of 6-substituted purine nucleosides with a range of biological activities.[12]

The following diagram illustrates the generalized metabolic activation pathway and mechanism of action of 9-β-D-arabinofuranosyl-6-chloro-9H-purine as an anticancer agent.

Caption: Metabolic activation and mechanism of action of 9-β-D-arabinofuranosyl-6-chloro-9H-purine.

Section 4: A Versatile Scaffold in Drug Discovery

Perhaps the most significant contribution of 9-β-D-arabinofuranosyl-6-chloro-9H-purine to medicinal chemistry is its role as a versatile synthetic intermediate. The chlorine atom at the 6-position of the purine ring is an excellent leaving group, readily displaced by a variety of nucleophiles. This reactivity has been extensively exploited to synthesize a vast number of 6-substituted purine nucleoside analogs with diverse biological properties.

The following diagram illustrates the synthetic utility of 9-β-D-arabinofuranosyl-6-chloro-9H-purine as a scaffold.

Caption: Synthetic utility of 9-β-D-arabinofuranosyl-6-chloro-9H-purine as a versatile scaffold.

This synthetic accessibility has allowed for extensive structure-activity relationship (SAR) studies, providing valuable insights into the structural requirements for potent and selective biological activity.[5] The ability to readily modify the 6-position has been instrumental in the development of numerous clinically important drugs and research compounds.

Section 5: Future Perspectives

9-β-D-arabinofuranosyl-6-chloro-9H-purine continues to be a molecule of significant interest in contemporary drug discovery. Its established synthetic utility and inherent biological activity make it a valuable starting point for the design of novel therapeutic agents. Future research is likely to focus on several key areas:

-

Development of Novel Antiviral and Anticancer Agents: The continued exploration of new 6-substituted derivatives will undoubtedly lead to the discovery of compounds with improved efficacy, selectivity, and pharmacokinetic profiles.

-

Targeted Drug Delivery: Conjugation of this scaffold to targeting moieties could enhance its delivery to specific cell types, thereby increasing its therapeutic index and reducing off-target effects.

-

Combinatorial Chemistry and High-Throughput Screening: The amenability of 9-β-D-arabinofuranosyl-6-chloro-9H-purine to parallel synthesis makes it an ideal candidate for the generation of large compound libraries for high-throughput screening against a wide range of biological targets.

References

-

Maruyama, T., Sato, Y., & Ota, Y. (Year). Synthesis and Antiviral Activity of 6-chloropurine Arabinoside and Its 2'-deoxy-2'-fluoro Derivative. PubMed. [Link]

-

Ikejiri, M., Saijo, M., Morikawa, S., Fukushi, S., Mizutani, T., Kurane, I., & Maruyama, T. (2007). Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. Bioorganic & Medicinal Chemistry Letters, 17(9), 2470–2473. [Link]

-

Anonymous. (n.d.). Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent. MDPI. [Link]

-

Anonymous. (n.d.). Synthesis and Antiviral Activity of 6-chloropurine Arabinoside and Its 2'-deoxy-2'-fluoro Derivative. PubMed. [Link]

-

Anonymous. (n.d.). Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. PubMed. [Link]

-

Anonymous. (n.d.). Studies on 6-C-substituted purine nucleosides. Reaction of 6-chloropurine ribonucleosides with active methylene compounds. PMC - NIH. [Link]

-

Anonymous. (n.d.). Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. MDPI. [Link]

-

Anonymous. (n.d.). Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. PubMed. [Link]

-

Anonymous. (n.d.). Studies on 6-C-substituted purine nucleosides. Reaction of 6-chloropurine ribonucleosides with active methylene compounds. PMC - NIH. [Link]

-

Anonymous. (n.d.). Nucleosides and emerging viruses: A new story. PMC - PubMed Central. [Link]

-

Anonymous. (n.d.). (PDF) Purine nucleoside analogs in the therapy of cancer and neuroinflammation. ResearchGate. [Link]

-

Anonymous. (n.d.). 6-Chloropurine | C5H3ClN4 | CID 5359277. PubChem. [Link]

- Anonymous. (n.d.). 6-chloropurine - US2832781A.

-

Anonymous. (n.d.). New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest. Amanote Research. [Link]

-

Anonymous. (n.d.). New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest. Amanote Research. [Link]

Sources

- 1. US2832781A - 6-chloropurine - Google Patents [patents.google.com]

- 2. Nucleosides and emerging viruses: A new story - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent [mdpi.com]

- 4. Synthesis and antiviral activity of 6-chloropurine arabinoside and its 2'-deoxy-2'-fluoro derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. biosynth.com [biosynth.com]

- 8. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sci-Hub: New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest [sci-hub.sg]

- 11. biosynth.com [biosynth.com]

- 12. Studies on 6-C-substituted purine nucleosides. Reaction of 6-chloropurine ribonucleosides with active methylene compounds - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 9-β-D-Arabinofuranosyl-6-chloro-9H-Purine: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the synthetic nucleoside analog, 9-β-D-arabinofuranosyl-6-chloro-9H-purine. This compound is of significant interest to researchers in medicinal chemistry and drug development due to its potential as a precursor for various biologically active molecules, including antiviral and anticancer agents. This guide is designed to equip researchers, scientists, and drug development professionals with the foundational spectroscopic knowledge required for the unambiguous identification, characterization, and quality control of this important purine derivative.

Introduction: The Significance of Spectroscopic Analysis

9-β-D-Arabinofuranosyl-6-chloro-9H-purine (C₁₀H₁₁ClN₄O₄, M.W. 286.67 g/mol ) is a key intermediate in the synthesis of a variety of therapeutic nucleoside analogs. The chlorine atom at the C6 position of the purine ring serves as a versatile leaving group, readily displaced by a range of nucleophiles to generate a library of derivatives. The arabinofuranosyl sugar moiety imparts specific conformational properties that can influence biological activity.

Accurate and thorough spectroscopic characterization is paramount to ensure the structural integrity and purity of the compound before its use in further synthetic transformations or biological assays. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework and the connectivity of atoms, while Mass Spectrometry (MS) confirms the molecular weight and offers insights into the compound's fragmentation patterns, further corroborating its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. For 9-β-D-arabinofuranosyl-6-chloro-9H-purine, both ¹H and ¹³C NMR are essential for a complete assignment of the purine and arabinose moieties.

Rationale for Experimental Choices

The choice of solvent and NMR spectrometer frequency are critical for obtaining high-quality data.

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common and effective solvent for nucleosides due to its excellent solubilizing power for polar compounds and its ability to facilitate the observation of exchangeable protons (e.g., hydroxyl groups). Deuterated chloroform (CDCl₃) can also be used, particularly for protected derivatives of the nucleoside.

-

Spectrometer Frequency: A high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H) is recommended to achieve optimal signal dispersion, which is crucial for resolving the often-crowded sugar proton resonances.

Experimental Protocol: NMR Data Acquisition

The following provides a standardized protocol for acquiring high-quality NMR spectra of 9-β-D-arabinofuranosyl-6-chloro-9H-purine.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the compound.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher

-

Solvent: DMSO-d₆

-

Temperature: 298 K

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30')

-

Number of Scans: 16-64 (adjust for optimal signal-to-noise)

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: 0-10 ppm

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher

-

Solvent: DMSO-d₆

-

Temperature: 298 K

-

Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30')

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation Delay: 2 seconds

Data Presentation and Interpretation

Table 1: Expected ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 (Purine) | ~8.7 | s | - |

| H-8 (Purine) | ~8.8 | s | - |

| H-1' (Anomeric) | ~6.3 | d | ~4-5 |

| H-2' | ~4.5 | t | ~5-6 |

| H-3' | ~4.2 | t | ~5-6 |

| H-4' | ~4.0 | m | - |

| H-5'a, H-5'b | ~3.6-3.8 | m | - |

| 2'-OH | ~5.6 | d | ~4-5 |

| 3'-OH | ~5.4 | d | ~4-5 |

| 5'-OH | ~5.2 | t | ~5-6 |

Table 2: Expected ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-2 (Purine) | ~152 |

| C-4 (Purine) | ~149 |

| C-5 (Purine) | ~132 |

| C-6 (Purine) | ~151 |

| C-8 (Purine) | ~145 |